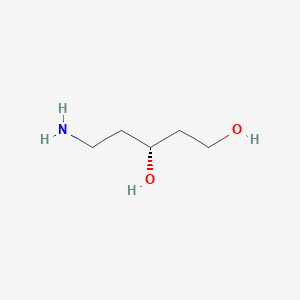

(3R)-5-aminopentane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2 |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

(3R)-5-aminopentane-1,3-diol |

InChI |

InChI=1S/C5H13NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-4,6H2/t5-/m1/s1 |

InChI Key |

IDCGPHOIPHBNTF-RXMQYKEDSA-N |

Isomeric SMILES |

C(CN)[C@H](CCO)O |

Canonical SMILES |

C(CN)C(CCO)O |

Origin of Product |

United States |

Role As a Chiral Intermediate and Synthetic Precursor

Utility in the Synthesis of Chiral Ligands and Auxiliaries

Chiral 1,2-amino alcohols are crucial structural components in many bioactive molecules and are employed as chiral ligands and auxiliaries in asymmetric synthesis. sci-hub.se The enantiomerically pure nature of these compounds is vital, as different enantiomers of a molecule can exhibit significantly different biological activities. sci-hub.se The synthesis of such chiral molecules often relies on stereo- and regioselective catalysts, with enzymes being particularly effective due to their high specificity. sci-hub.se

Precursors for Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a prominent class of organic compounds, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. mdpi.comwikipedia.org The synthesis of these complex structures often employs smaller, chiral building blocks. Chiral 2-amino-1,3-diols, for instance, are instrumental in producing active pharmaceutical ingredients. sci-hub.se

A significant application of amino alcohols is in the synthesis of oxazolidinones, which are five-membered heterocyclic rings. nih.gov These compounds are notable for their use as antibiotics and as chiral auxiliaries in various organic transformations. nih.gov One common method for synthesizing oxazolidinones is the reaction of an amino alcohol with phosgene (B1210022) or its equivalents. nih.gov

Building Blocks for Analogs of Bioactive Molecules (e.g., Precursors for MAP Kinase Inhibitors)

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, making it a significant target for the development of small-molecule inhibitors to treat inflammatory diseases. nih.gov Dysregulation of MAPK pathways is also frequently implicated in the progression of cancer. nih.gov

Several p38 MAPK inhibitors feature complex heterocyclic structures. For example, Dilmapimod (SB-681323) is a p38 MAP kinase inhibitor with a pyrido[2,3-d]pyrimidin-7-one core that has been investigated for its potential in treating inflammatory conditions. semanticscholar.org The synthesis of such complex molecules often relies on the use of smaller, chiral building blocks to construct the desired scaffold with the correct stereochemistry. Chiral amino alcohols can serve as precursors to key intermediates in the synthesis of these inhibitors.

Derivatization Strategies for Functional Group Transformations in Research Contexts

The presence of both hydroxyl and amino groups in (3R)-5-aminopentane-1,3-diol allows for a variety of derivatization strategies, enabling its incorporation into more complex molecular architectures.

Selective Functionalization of Hydroxyl and Amino Groups

The selective modification of hydroxyl and amino groups is a fundamental aspect of organic synthesis. In the context of polyfunctional molecules like this compound, achieving site-selectivity can be challenging but is crucial for building complex structures. nih.gov

Various strategies can be employed for the selective functionalization of these groups:

Protection/Deprotection: One of the most common approaches involves the use of protecting groups. The amino group can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for selective reactions on the hydroxyl groups. Subsequently, the protecting group can be removed to liberate the amine for further transformation.

Enzymatic Reactions: Biocatalysts, such as lipases and proteases, can exhibit high chemo- and regioselectivity, enabling the selective acylation or deacylation of hydroxyl groups in the presence of an unprotected amino group. sci-hub.se

pH Control: The reactivity of the amino group is highly dependent on the pH of the reaction medium. Under acidic conditions, the amino group is protonated and becomes unreactive as a nucleophile, allowing for selective reactions on the hydroxyl groups. Conversely, under basic conditions, the amino group is a potent nucleophile.

A study on the functionalization of cellulose (B213188) utilized various amine- and alcohol-containing compounds, including 1-aminopentane and 1,5-pentanediol, highlighting the differential reactivity of these functional groups in reactions with electrophilic reagents. aalto.fimdpi.com

Formation of Cyclic Derivatives (e.g., Oxazolidinones)

The 1,3-amino alcohol motif in this compound is well-suited for the formation of cyclic derivatives. A prominent example is the synthesis of oxazolidinones. These five-membered heterocyclic compounds are valuable in medicinal chemistry and as chiral auxiliaries. nih.gov

The formation of oxazolidinones from amino alcohols can be achieved through several methods:

Reaction with Phosgene or Phosgene Equivalents: This is a classical and widely used method. nih.gov

Carbonylation Reactions: The use of carbon dioxide or dialkyl carbonates provides a more environmentally friendly alternative to phosgene. nih.gov

Cycloaddition Reactions: The reaction of epoxides with isocyanates can also yield oxazolidinones. nih.gov

The synthesis of oxazolidinones often proceeds with high stereospecificity, preserving the chiral integrity of the starting amino alcohol. This makes them valuable intermediates for the synthesis of enantiomerically pure compounds. organic-chemistry.org

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the relative stereochemistry of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the spatial relationship between different protons and carbons can be established. For acyclic 1,3-diols and related structures like aminodiols, specific NMR methods are particularly informative. nmrwiki.orgnih.gov

One common strategy involves the derivatization of the 1,3-diol moiety to form a more rigid cyclic structure, such as an acetonide. The analysis of the 13C NMR chemical shifts of the acetonide methyl groups can reveal the relative stereochemistry of the diol. nmrwiki.org For a syn-1,3-diol, the resulting acetonide typically adopts a chair conformation, leading to distinct chemical shifts for the axial and equatorial methyl groups. nmrwiki.org In contrast, an anti-1,3-diol forms a more flexible twist-boat conformation, resulting in similar chemical shifts for the two methyl groups. nmrwiki.org

Two-dimensional (2D) NMR experiments are instrumental in providing detailed connectivity and spatial information.

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, typically separated by two to three bonds (2JHH, 3JHH). longdom.orglibretexts.org In a COSY spectrum of (3R)-5-aminopentane-1,3-diol, cross-peaks would be observed between the protons on adjacent carbons, confirming the backbone connectivity of the molecule. For example, the proton at C3 would show correlations to the protons at C2 and C4. The magnitude of the 3JHH coupling constants can also provide conformational information, which is crucial for determining the relative stereochemistry in acyclic systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgwordpress.com This is particularly useful for establishing the relative stereochemistry at the chiral centers. For an acyclic molecule like this compound, the molecule exists as a mixture of conformers. NOESY can help to identify the predominant conformation in solution and reveal the spatial proximity of substituents on the stereogenic centers. For instance, in a syn isomer, NOE correlations might be observed between protons on C2 and C4, while in an anti isomer, these interactions would be absent or weaker.

X-ray Crystallography for Absolute and Relative Stereochemical Assignments

X-ray crystallography is considered the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. mdpi.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of the atoms.

For a chiral molecule like this compound, successful crystallization would provide the exact bond lengths, bond angles, and torsion angles, thereby establishing the relative stereochemistry of the two chiral centers (at C3 and the stereocenter that would be defined by the substitution pattern at the amino group, if any).

The determination of the absolute configuration is more challenging and often relies on the presence of a "heavy" atom in the structure (typically an atom heavier than oxygen). The anomalous dispersion effect caused by such heavy atoms allows for the differentiation between a molecule and its non-superimposable mirror image. mdpi.com In the absence of a heavy atom, as is the case for this compound, the absolute configuration can be determined by co-crystallization with a chiral auxiliary of known absolute stereochemistry. scirp.org

While a crystal structure for this compound is not publicly available, the following table provides representative crystallographic data for a related chiral aminodiol, illustrating the type of information obtained from an X-ray diffraction experiment.

Table 1: Representative Crystal Data for a Chiral Aminodiol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.140(2) |

| b (Å) | 18.794(6) |

| c (Å) | 21.357(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This data is for a camphor-based aminodiol and is presented for illustrative purposes. scirp.org

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are essential for separating stereoisomers and determining the enantiomeric and diastereomeric purity of a sample. uma.esnih.govic.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers. americanpharmaceuticalreview.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. For aminodiols, polysaccharide-based CSPs are often effective. sigmaaldrich.com

The separation of diastereomers can often be achieved on a standard achiral stationary phase, as diastereomers have different physical properties. nih.gov However, for complex mixtures containing multiple stereoisomers, a combination of chiral and achiral chromatography may be necessary. sigmaaldrich.com The enantiomeric excess (ee) and diastereomeric excess (de) can be calculated from the relative peak areas in the chromatogram.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly for primary amines. wiley.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced environmental impact compared to the organic solvents used in normal-phase HPLC. chromatographyonline.com

For the chiral separation of primary amines like this compound, crown ether-based CSPs have shown excellent performance in SFC. wiley.comcfdv.orgnih.gov The addition of modifiers and additives to the mobile phase is often necessary to achieve good peak shape and resolution.

Table 2: Representative Chiral SFC Screening Conditions for Primary Amines

| Parameter | Condition |

|---|---|

| Columns | Polysaccharide-based (e.g., Chiralpak series), Crown ether-based (e.g., Crownpak CR-I(+)) |

| Mobile Phase | CO2 / Methanol with additives |

| Additives | Trifluoroacetic acid / Triethylamine or Ammonium hydroxide |

| Flow Rate | 3-4 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

These are general screening conditions and would require optimization for a specific compound. chromatographyonline.comresearchgate.net

Computational Chemistry and Reaction Mechanism Investigations

Molecular Modeling and Conformational Analysis of (3R)-5-aminopentane-1,3-diol

Dedicated molecular modeling and conformational analysis studies focusing exclusively on this compound are not prominently featured in available scientific literature. In practice, such computational investigations for analogous small molecules, like other chiral diols, employ methods such as Density Functional Theory (DFT) to predict molecular geometry and identify the most stable three-dimensional structures, or conformers.

This type of analysis is crucial for understanding a molecule's properties, as the spatial arrangement of its functional groups dictates its interactions. For a flexible, non-cyclic molecule such as this compound, with its rotatable carbon-carbon single bonds, a complex potential energy surface with numerous stable conformers would be anticipated. Key aspects of investigation would include the dihedral angles of the carbon backbone and the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups. rsc.org These interactions are highly dependent on the solvent environment, with intramolecular bonds being more significant in non-polar solvents. rsc.org

Theoretical Studies on Reaction Pathways and Transition States in Synthesis

Theoretical studies detailing reaction pathways and transition states specifically for the synthesis of this compound have not been identified. However, a chemical synthesis route for this compound has been documented. In one report, (R)-5-(N-Trifluoroacetyl)-aminopentane-1,3-diol was prepared by reducing a precursor molecule using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF). nih.gov This derivative serves as a foundational structure for creating more complex linkers for oligonucleotide conjugation. nih.gov

In the broader field of aminodiol synthesis, theoretical and mechanistic studies are more common for biocatalytic routes that produce related isomers. For instance, extensive research exists on the multi-enzyme cascade synthesis of (2S,3S)-2-aminopentane-1,3-diol. researchgate.netacs.org These pathways typically involve an engineered transketolase (TK) for asymmetric carbon-carbon bond formation, followed by a transaminase (TAm) that installs the amino group. researchgate.netresearchgate.net Mechanistic studies in this context would focus on the enzyme active sites, substrate binding, and the transition states of the enzymatic reactions to understand and engineer their stereoselectivity and efficiency.

Enzyme Kinetics Modeling and Mechanistic Insights into Biocatalytic Conversions

As no biocatalytic routes for the production of this compound are described in the surveyed literature, no specific enzyme kinetics models for its synthesis exist. Generally, enzyme kinetics modeling is a cornerstone of developing efficient biocatalytic processes. ucl.ac.ukresearchgate.net

The Michaelis-Menten model is a fundamental framework used to describe the rate of enzyme-catalyzed reactions in relation to substrate concentration. libretexts.org For more complex multi-enzyme cascades, such as those used to produce other aminodiols, detailed kinetic models are constructed for each enzymatic step. researchgate.netacs.org These models account for factors like substrate affinity (Kₘ), maximum reaction velocity (Vₘₐₓ), and potential inhibition by substrates or products. acs.org

For example, in the cascade synthesis of the related compound (2S,3S)-2-aminopentane-1,3-diol, kinetic modeling revealed that the transaminase-catalyzed step was the rate-limiting bottleneck, being significantly slower than the preceding transketolase reaction. researchgate.net This insight is critical for process optimization, suggesting strategies like increasing the concentration of the slower enzyme or using fed-batch strategies to overcome inhibition. researchgate.net

Bioinformatics Approaches for Enzyme Discovery and Engineering

Bioinformatics plays a pivotal role in modern biocatalysis for the discovery and optimization of enzymes for novel synthetic pathways. academie-sciences.fr However, there is no evidence of these approaches being applied to the synthesis of this compound, as no enzymatic route has been established.

Bioinformatic strategies typically involve searching vast genomic and metagenomic databases for enzymes with desired functionalities. academie-sciences.fr This is often achieved through sequence alignment techniques, where the amino acid sequence of a known enzyme is used as a query to find related proteins. dovepress.com Once candidate enzymes are identified, structural bioinformatics and homology modeling can be used to predict their three-dimensional structure and substrate-binding sites, helping to prioritize candidates for experimental screening. dovepress.com

This approach has been successfully used in the synthesis of other chiral amino alcohols. A bioinformatics-led strategy was employed to identify and clone a novel ω-transaminase from Chromobacterium violaceum that was capable of converting a dihydroxyketone intermediate to (2S,3S)-2-aminopentane-1,3-diol. researchgate.netacs.org Furthermore, protein engineering, often guided by computational tools, is used to enhance enzyme properties such as activity, stability, and stereoselectivity for non-natural substrates. dovepress.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Aminodiols

The development of environmentally friendly and efficient synthetic routes to chiral aminodiols is a primary focus of current research. Traditional chemical methods often involve multiple steps, hazardous reagents, and the use of protecting groups, leading to significant waste and cost. acs.orgacs.org The future of aminodiol synthesis lies in the adoption of greener and more sustainable alternatives.

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high stereoselectivity under mild conditions. nih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic steps, are also gaining traction. nih.gov For instance, a one-pot, two-step chemoenzymatic process can be designed for the synthesis of various aminodiols. mdpi.com

Recent research has demonstrated the successful synthesis of aminodiols from renewable resources like glycerol, a byproduct of biodiesel production. mdpi.com This approach not only provides a sustainable route to these valuable compounds but also contributes to the valorization of waste streams. Future work will likely focus on expanding the range of renewable feedstocks and optimizing reaction conditions to improve yields and reduce environmental impact.

Advanced Biocatalyst Engineering for Enhanced Efficiency and Selectivity

Biocatalysis offers a powerful tool for the synthesis of chiral aminodiols, and significant efforts are being made to engineer more robust and efficient enzymes. researchgate.net Transketolases (TKs) and ω-transaminases (ω-TAs) are key enzymes in the biocatalytic production of aminodiols. acs.orgacs.org

Structure-guided enzyme engineering has been successfully employed to improve the enantioselectivity and substrate scope of these enzymes. For example, the enantioselectivity of a transketolase from E. coli was inverted from producing the (S)-enantiomer to the (R)-enantiomer with high enantiomeric excess. acs.org Similarly, the substrate selectivity of a transaminase was altered through targeted mutations. acs.org Molecular dynamics simulations and docking calculations are increasingly used to understand the molecular basis of enzyme stereocontrol and guide protein engineering efforts. acs.org

Directed evolution strategies, which mimic natural evolution in the laboratory, are also being used to generate enzyme variants with improved properties. ref.ac.uk This involves creating large libraries of enzyme mutants and screening them for desired activities. This approach has been used to engineer transketolase mutants capable of accepting a wider range of substrates. ref.ac.uk

Future research in this area will focus on:

Developing high-throughput screening methods to accelerate the discovery and optimization of novel biocatalysts.

Expanding the toolbox of available enzymes with complementary selectivities.

Improving the stability and reusability of enzymes to make biocatalytic processes more economically viable.

Expansion of Applications as Chiral Building Blocks in Unexplored Chemical Transformations

(3R)-5-aminopentane-1,3-diol and other chiral aminodiols are versatile building blocks for the synthesis of a wide range of complex molecules. researchgate.netmdpi.commdpi.com They are particularly valuable in the preparation of pharmaceuticals, including antiviral and anticancer agents. ucl.ac.uk

The aminodiol moiety is a key structural feature in many biologically active compounds. mdpi.com For example, it is found in the backbone of protease inhibitors and broad-spectrum antibiotics. ucl.ac.ukresearchgate.net The development of efficient synthetic routes to these compounds opens up new avenues for drug discovery and development.

Future research will likely explore the use of this compound in novel chemical transformations. This could include its application as a chiral ligand in asymmetric catalysis or as a starting material for the synthesis of new classes of heterocyclic compounds. mdpi.com The unique arrangement of functional groups in this molecule makes it an attractive substrate for a variety of chemical modifications, allowing for the creation of diverse molecular architectures.

The table below lists some of the compounds mentioned in this article, highlighting the diverse applications of aminodiols and related chiral building blocks.

| Compound Name | Application/Significance |

| This compound | Chiral building block |

| (1R,2R)-p-methylsulfonyl phenylserinol | Intermediate in the synthesis of florfenicol |

| 2-amino-1,3,4-butanetriol (ABT) | Chiral synthon for protease inhibitors |

| Florfenicol | Veterinary antibiotic |

| Gibberellic acid | Natural product, starting material for synthesis |

| N-naphthylmethyl-substituted aminodiols | Potential cytotoxic agents |

| Pactamycin | Antitumor agent |

| Myriocin | Antibiotic |

| (S,S)-reboxetine | Antidepressant |

Integration of Artificial Intelligence and Machine Learning in Reaction Pathway Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. asiaresearchnews.commdpi.com These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic pathways. beilstein-journals.org

In the context of aminodiol synthesis, AI and ML could be used to:

Predict optimal reaction conditions: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal temperature, solvent, and catalyst for a given transformation. beilstein-journals.org This can significantly reduce the time and resources required for experimental optimization.

Design novel synthetic routes: AI algorithms can be used to explore vast chemical reaction networks and identify novel and efficient pathways to a target molecule. asiaresearchnews.com This could lead to the discovery of more sustainable and cost-effective methods for producing this compound.

Accelerate catalyst development: Machine learning can be used to screen virtual libraries of potential catalysts and identify promising candidates for experimental testing. chinesechemsoc.org This can accelerate the development of new and improved catalysts for aminodiol synthesis.

Q & A

Q. How can the stereochemical configuration of (3R)-5-aminopentane-1,3-diol be confirmed experimentally?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers and assign absolute configuration. X-ray crystallography is definitive for solid-state confirmation if suitable crystals are obtained. For example, related diols like (2S,3R)-2-pentyloctane-1,3-diol were structurally resolved using crystallographic data . Computational modeling (e.g., density functional theory) can complement experimental data by predicting NMR chemical shifts and optical rotation values.

Q. What biocatalytic strategies are effective for synthesizing this compound?

- Methodological Answer : A two-step enzymatic cascade can be employed:

Transketolase-mediated synthesis : Use engineered E. coli transketolase (e.g., D469T variant) to asymmetrically condense propanal and hydroxypyruvate into a chiral ketose intermediate.

ω-Transaminase amination : Employ Chromobacterium violaceum ω-transaminase with isopropylamine as an amine donor to convert the ketose to the target aminodiol .

Optimization Tips :

- Screen pH (6.5–8.5) and temperature (30–37°C) to balance enzyme activity and stability.

- Use kinetic modeling to identify rate-limiting steps (e.g., substrate inhibition in transaminase reactions).

Advanced Research Questions

Q. How can chiral purity (>98% enantiomeric excess) be ensured during large-scale synthesis?

- Methodological Answer :

- Analytical Methods : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine. Compare retention times with authentic standards.

- Process Control : Monitor reaction progress using inline Fourier-transform infrared (FTIR) spectroscopy to detect intermediate ketone consumption.

- Enzyme Engineering : Use directed evolution to enhance ω-transaminase enantioselectivity toward the (3R)-configuration .

Q. What are the key reactivity patterns of the amino and diol groups in this compound?

- Methodological Answer :

- Amino Group : Forms Schiff bases with aldehydes/ketones (useful for immobilization or prodrug design). Protect with tert-butoxycarbonyl (Boc) groups during multi-step syntheses.

- Diol Group : Participate in boronate ester formation (e.g., with phenylboronic acid) for selective derivatization. Use orthogonal protection strategies (e.g., silyl ethers for one hydroxyl, benzyl ethers for the other) .

Q. How can trace impurities (e.g., deaminated byproducts) be quantified in final products?

- Methodological Answer :

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column coupled to tandem mass spectrometry for polar impurity detection.

- Derivatization : React free amines with dansyl chloride to enhance UV/fluorescence detection sensitivity .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported enantioselectivity for transaminase-catalyzed amination?

- Case Study :

- Conflict : Some studies report >90% ee for ω-transaminases, while others observe <70% ee due to substrate inhibition.

- Resolution :

Perform substrate docking simulations to identify steric clashes in the enzyme active site.

Optimize amine donor concentration (e.g., isopropylamine at 1.5 M) to minimize inhibition .

Applications in Medicinal Chemistry

Q. Can this compound serve as a sphingolipid backbone analog?

- Methodological Answer : Yes. Replace the sphingosine backbone in glycosphingolipids (e.g., GM3 gangliosides) to study membrane dynamics. Synthesize analogs via coupling with fatty acyl chlorides and glycosyltransferases. The (3R)-configuration mimics natural sphingoid bases, as seen in (2S,3R,4E)-2-aminotetradec-4-ene-1,3-diol .

Cross-Disciplinary Methodologies

Q. How can computational models predict physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.